5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that features a thiazolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This can be achieved by reacting appropriate thioamides with α-haloketones under basic conditions.
Introduction of the 2-chloro-6-fluorobenzyl Group: This step involves the nucleophilic substitution reaction of the thiazolopyrimidine core with 2-chloro-6-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Final Cyclization and Purification: The intermediate product undergoes cyclization to form the final compound, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated purification systems, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the thiazolopyrimidine core makes it a candidate for drug discovery efforts targeting various diseases.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against certain types of cancer, bacterial infections, or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new agrochemicals, such as pesticides or herbicides, due to its potential bioactivity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the target compound.
Thiazolopyrimidine derivatives: Compounds with similar core structures but different substituents, which may exhibit varying biological activities.
Phenylthio derivatives: Compounds containing the phenylthio group, which can have different chemical and biological properties.
Uniqueness
The uniqueness of 5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
1114619-44-1 |
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Molecular Formula |
C18H11ClFN3OS3 |
Molecular Weight |
435.93 |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H11ClFN3OS3/c19-12-7-4-8-13(20)11(12)9-26-17-21-15-14(16(24)22-17)27-18(25)23(15)10-5-2-1-3-6-10/h1-8H,9H2,(H,21,22,24) |
InChI Key |
NRHNBGTXAMELJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=C(C=CC=C4Cl)F)SC2=S |
solubility |
not available |
Origin of Product |
United States |
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